molecular formula C20H41NO3 B12660736 Morpholinium palmitate CAS No. 69228-44-0

Morpholinium palmitate

Cat. No.: B12660736
CAS No.: 69228-44-0
M. Wt: 343.5 g/mol
InChI Key: ISRQAVNWPOWWCA-UHFFFAOYSA-N
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Description

Contextualization within Modern Ionic Liquid Chemistry

The unique properties of ionic liquids are a direct result of the combination of their constituent cations and anions. nih.gov The ability to modify these ions allows for the synthesis of a vast number of ILs with tailored physicochemical properties for specific applications. alfa-chemistry.com

Diverse Architectures of Morpholinium Cations in Research

The morpholinium cation, a heterocyclic amine structure, is a versatile building block in the synthesis of ionic liquids. alfa-chemistry.combeilstein-journals.org Its structure can be readily modified by attaching various alkyl groups to the nitrogen atom, leading to a wide array of cation architectures. alfa-chemistry.com These modifications influence the physical and chemical properties of the resulting ionic liquid, such as its viscosity, density, and thermal stability. beilstein-journals.org For instance, increasing the length of the alkyl chain on the morpholinium cation can affect the packing efficiency of the ions and, consequently, the density of the ionic liquid. beilstein-journals.org The presence of the ether oxygen atom in the morpholine (B109124) ring can also influence the ionic liquid's properties, such as enhancing its ionic conductivity. diva-portal.org Researchers have synthesized and studied a variety of N-alkyl-N-methylmorpholinium and dicationic morpholinium salts, demonstrating the flexibility of the morpholinium core in creating task-specific ionic liquids. researchgate.netpubcompare.ai

Significance of Long-Chain Fatty Acid Anions, including Palmitate, in Ionic Liquid Design

The choice of anion is equally crucial in determining the properties and potential applications of an ionic liquid. Long-chain fatty acid anions, such as palmitate (the anion of palmitic acid), are of particular interest due to their derivation from renewable biological sources like palm oil. researchgate.netnih.govresearchgate.net The incorporation of these bio-based anions is a significant step towards the development of more sustainable and environmentally friendly ionic liquids. researchgate.net

The long alkyl chain of the palmitate anion imparts a hydrophobic character to the ionic liquid, making it suitable for applications such as liquid-liquid extractions and as a lubricant. nih.govresearchgate.net Studies on fatty acid-based ionic liquids have shown that the length of the anion's alkyl chain can influence properties like viscosity and thermal stability. nist.gov For example, some research suggests that longer alkyl chains in fatty acid anions can lead to higher thermal stability. nist.gov The carboxylate group of the palmitate anion can also interact with surfaces, which is a beneficial property for applications like corrosion inhibition. nih.gov

Interdisciplinary Research Significance of Morpholinium Palmitate

The study of this compound is not confined to a single scientific discipline. It represents a point of convergence for theoretical and experimental chemistry, and its investigation opens up new avenues for fundamental research.

Nexus of Theoretical and Experimental Investigations in Compound Characterization

A comprehensive understanding of this compound's properties is achieved through a combination of theoretical and experimental methods. Theoretical studies, such as those employing Density Functional Theory (DFT), provide insights into the structure-property relationships of morpholinium-based ionic liquids. researchgate.netalfa-chemistry.comdiva-portal.orgsaudijournals.com These computational approaches can predict molecular geometries, binding energies, and other physicochemical properties, offering a molecular-level understanding of how the morpholinium cation and palmitate anion interact. researchgate.netalfa-chemistry.comdiva-portal.orgsaudijournals.com

Experimental characterization complements these theoretical findings. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are used to confirm the structure and purity of synthesized this compound. Thermal analysis methods, like thermogravimetry (TGA) and differential scanning calorimetry (DSC), are employed to determine its thermal stability, including its decomposition temperature and melting point. researchgate.net While specific experimental data for this compound is not widely published, the characterization of analogous N-alkyl-N-methylmorpholinium salts and other fatty acid-based ionic liquids provides a framework for its expected properties. diva-portal.orgnist.gov

Below are tables of representative physicochemical and thermal properties for compounds analogous to this compound, illustrating the types of data obtained through experimental characterization.

Table 1: Physicochemical Properties of an Analogous N-Alkyl-N-Methylmorpholinium-Based Ionic Liquid (Data presented for illustrative purposes for a related compound, as comprehensive data for this compound is not readily available in the cited literature.)

PropertyValue
Cation N-Butyl-N-methylmorpholinium
Anion Bis(trifluoromethanesulfonyl)imide
Appearance Colorless liquid
Density (at 25°C) 1.43 g/cm³
Viscosity (at 25°C) 68 cP
Ionic Conductivity (at 25°C) 2.6 mS/cm

Table 2: Thermal Properties of an Analogous Fatty Acid-Based Ionic Liquid (Data presented for illustrative purposes for a related compound, as comprehensive data for this compound is not readily available in the cited literature.)

PropertyValue
Cation Tetrahexylammonium
Anion Palmitate ([C16:0])
Onset Decomposition Temp. (Tonset) ~180-200 °C
Temperature at 50% Mass Loss (T50%) ~200 °C

Identification of Emerging Avenues for Fundamental Chemical Inquiry

The study of this compound and related fatty acid ionic liquids is paving the way for new areas of research. Their potential as "green" solvents and lubricants derived from renewable resources is a significant area of exploration. researchgate.netnih.gov The self-assembly of such amphiphilic ionic liquids in aqueous solutions to form micelles or other aggregates is another active field of study, with implications for drug delivery and reaction catalysis. saudijournals.com

Furthermore, the biocompatibility and potential antimicrobial properties of morpholinium-based ionic liquids open up possibilities in the biomedical field. Research into their use as active pharmaceutical ingredients or as components in drug delivery systems is an emerging and promising avenue. The unique combination of a versatile morpholinium cation and a bio-based palmitate anion makes this compound a model compound for fundamental studies into the structure-property relationships of a new generation of functional materials.

Properties

CAS No.

69228-44-0

Molecular Formula

C20H41NO3

Molecular Weight

343.5 g/mol

IUPAC Name

hexadecanoic acid;morpholine

InChI

InChI=1S/C16H32O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3-6-4-2-5-1/h2-15H2,1H3,(H,17,18);5H,1-4H2

InChI Key

ISRQAVNWPOWWCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.C1COCCN1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Morpholinium Palmitate

Synthetic Pathways for Morpholinium Cation Precursors

The creation of the morpholinium cation is the foundational step in synthesizing morpholinium-based ionic liquids. This typically involves the chemical modification of a parent morpholine (B109124) or its derivatives to produce a stable, positively charged species.

Quaternization is a primary and widely used method for synthesizing the morpholinium cation. acs.org This chemical process involves the alkylation of the tertiary nitrogen atom within a morpholine derivative, such as N-methylmorpholine or N-ethylmorpholine, resulting in a quaternary ammonium (B1175870) salt. alfa-chemistry.comnih.gov The reaction typically involves treating the morpholine derivative with an alkylating agent, commonly an alkyl halide (e.g., alkyl chloride, bromide, or iodide). acs.orgekb.eg

Table 1: Examples of Quaternization Reactions for Morpholine Derivatives This table is interactive. Click on the headers to sort.

Morpholine Derivative Alkylating Agent Solvent Reaction Conditions Product Reference
N-methyl morpholine N-butyl bromide Sand bath (solvent-free) Heating for 5 hours N-butyl-N-methylmorpholinium bromide lidsen.com
4-methyl morpholine 1-chlorododecane Acetonitrile (B52724) Dropwise addition with K₂CO₃ and KI N-Dodecyl-N-methylmorpholinium iodide acs.org
Morpholine Pentyl bromide Ethanol Reflux with K₂CO₃ for 1-9 hours N-pentyl morpholine (intermediate) nih.gov
N-pentylmorpholine Benzyl chloride Not specified Not specified 4-benzyl-4-pentylmorpholin-4-ium chloride nih.gov
N-methylmorpholine Allyl chloride Acetonitrile 40-50°C for 2 hours N-methyl-N-allylmorpholinium chloride google.com

Following quaternization, the resulting morpholinium salt contains the anion from the alkylating agent, which is often a halide like chloride (Cl⁻) or bromide (Br⁻). To create morpholinium salts with different anions, a process known as anion exchange or metathesis is employed. nih.govresearchgate.net This step is critical for tuning the properties of the ionic liquid, as the anion significantly influences characteristics such as viscosity, thermal stability, and solubility. researchgate.net

Anion exchange is a versatile technique that involves reacting the initial morpholinium halide salt with a salt containing the desired anion. For example, 4-benzyl-4-methylmorpholinium chloride can be converted to a variety of other salts (e.g., with NO₃⁻, BF₄⁻, PF₆⁻) by exchange reactions in aqueous or methanol (B129727) solutions at room temperature. researchgate.net Another common strategy involves converting the halide salt into a hydroxide (B78521) salt (e.g., using a strong base or an anion exchange resin), which can then be used in subsequent neutralization reactions. acs.org Chromatographic methods, specifically ion exchange chromatography, can also be utilized for the separation and analysis of morpholinium cations, demonstrating the principles of ion exchange in a different context. nih.gov

Table 2: Anion Exchange Reactions for Morpholinium Salts This table is interactive. Click on the headers to sort.

Starting Morpholinium Salt Exchange Reagent/Method Desired Anion Solvent Reference
4-benzyl-4-methylmorpholinium chloride Various salts (e.g., NaNO₃, KBF₄) NO₃⁻, HSO₄⁻, BF₄⁻, PF₆⁻, SCN⁻, etc. Aqueous or Methanol researchgate.net
N-Dodecyl-N-methylmorpholinium iodide Anion exchange resin (hydroxide form) OH⁻ Not specified acs.org
Morpholinium halide Acid (e.g., HCl) Cl⁻ Not specified osti.gov

Formation of Morpholinium Palmitate

The synthesis of the target compound, this compound, is achieved by combining the prepared morpholinium cation with the palmitate anion, which is derived from palmitic acid.

The most direct and atom-economical method for forming this compound is through a neutralization reaction. researchgate.net This process involves reacting a morpholinium base, typically a morpholinium hydroxide ([Morph]⁺[OH]⁻), with palmitic acid (C₁₅H₃₁COOH). The hydroxide anion of the morpholinium precursor reacts with the acidic proton of the carboxylic acid group in palmitic acid, forming water as the sole byproduct and the desired ionic liquid, this compound ([Morph]⁺[C₁₅H₃₁COO]⁻).

This synthetic approach is considered a cost-effective and green method for designing morpholinium-based ionic liquids. acs.org For example, a similar process is used to synthesize other morpholinium carboxylates, where an aqueous solution of a morpholinium hydroxide is neutralized with the corresponding carboxylic acid. acs.org The reaction of fatty acids with morpholine itself is used to form emulsifying agents, demonstrating the fundamental reactivity between these two classes of compounds. who.int

Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency in the synthesis of this compound. Key parameters that are typically adjusted include reaction temperature, the molar ratio of reactants, and the choice of solvent.

Temperature : The reaction temperature can influence the reaction rate and enzyme activity in enzymatic syntheses. For instance, in the enzymatic synthesis of puerarin (B1673276) palmitate, the optimal temperature was found to be 40°C, as higher temperatures risked enzyme denaturation. nih.gov In non-enzymatic deoxygenation of palmitic acid, temperatures as high as 350°C were optimal. mdpi.com For a neutralization reaction, the temperature would be controlled to ensure complete reaction without causing degradation of the product.

Molar Ratio of Reactants : The stoichiometry of the morpholinium precursor to palmitic acid is a critical variable. An excess of one reactant may be used to drive the reaction to completion. In related esterification syntheses, substrate molar ratios have been optimized to values such as 1:15 to achieve high conversion rates. nih.gov

Solvent System : The choice of solvent is vital. For neutralization reactions, a solvent that can dissolve both the morpholinium hydroxide precursor and palmitic acid is required. In some cases, the reaction can be performed in water, and the final product, if hydrophobic, can be separated easily. For other related syntheses involving palmitic acid, solvents like tert-amyl alcohol, tetrahydrofuran (B95107) (THF), and n-decane have been employed. nih.govmdpi.com The selection of an appropriate solvent or co-solvent mixture is a key step in optimizing the synthesis of related compounds like L-ascorbyl palmitate. researchgate.net

Table 3: Optimization Parameters in Related Palmitate Syntheses This table is interactive. Click on the headers to sort.

Reaction Type Optimized Parameter Value/Condition Effect Reference
Enzymatic synthesis of Puerarin Palmitate Temperature 40°C Highest conversion; avoids enzyme denaturation nih.gov
Enzymatic synthesis of Puerarin Palmitate Molar Ratio (Puerarin:Acyl Donor) 1:15 Achieved 98.97% conversion nih.gov
Enzymatic synthesis of Puerarin Palmitate Solvent Tetrahydrofuran (THF) Optimal solvent for high conversion nih.gov
Deoxygenation of Palmitic Acid Temperature 350°C Efficient conversion mdpi.com
Deoxygenation of Palmitic Acid Reaction Time 6 hours Optimal time for product yield mdpi.com
Esterification of Palmitic Acid Molar Ratio (Palmitic acid:Epichlorohydrin) 1:15 - 1:20 Influences reaction rate researchgate.net

Strategies for Structural Modification and Functionalization

A significant advantage of ionic liquids, including this compound, is the ability to modify their structure to achieve desired physical and chemical properties. alfa-chemistry.comalfa-chemistry.com These modifications can be targeted at either the cation or the anion.

For the morpholinium cation, functionalization can be achieved by:

Varying N-Substituents : The alkyl or functional groups attached to the nitrogen atom can be altered. Using different alkylating agents during the quaternization step allows for the synthesis of a wide range of cations (e.g., N-ethyl-N-methylmorpholinium, N-butyl-N-methylmorpholinium). lidsen.comrsc.org The length of the alkyl side chain can impact properties like nanostructure formation and charge shielding. osti.gov

Introducing Functional Groups : Morpholine precursors with existing functional groups can be used. For example, hydroxyl groups can be incorporated, which can then act as reducing agents in other applications. alfa-chemistry.com This approach allows for the creation of "task-specific" ionic liquids. rsc.org

The palmitate anion is less commonly modified, but strategies could include using other fatty acids with different chain lengths (e.g., stearate, oleate) or introducing functional groups along the alkyl chain, although this would require more complex multi-step synthesis of the fatty acid precursor. Post-polymerization modification techniques used for other functional materials could theoretically be adapted to functionalize the fatty acid chain if it contained reactive sites like double bonds. birmingham.ac.uk This structural flexibility allows for the creation of a diverse library of morpholinium-based ionic liquids with tunable properties for various applications. alfa-chemistry.com

Synthesis of Amide-Functionalized Morpholinium Systems

The incorporation of an amide functional group into a morpholine-based structure can be achieved through several synthetic pathways. These methods typically involve the reaction of the secondary amine of the morpholine ring with a carboxylic acid derivative or the construction of the ring itself from amide-containing precursors.

One of the most common methods for preparing N-acyl morpholine derivatives is the reaction of morpholine with an acid anhydride (B1165640) or acid chloride, often in the presence of a base. nih.gov For instance, aryl sulfonamides can be acylated under acidic conditions using a catalytic amount of sulfuric acid in acetonitrile. nih.gov Another approach utilizes Fe-exchanged montmorillonite (B579905) clay as an effective heterogeneous catalyst for the N-acylation of sulfonamides with anhydrides like acetic anhydride or benzoic anhydride. nih.gov

More advanced strategies include the organocatalytic ring-opening polymerization (ROP) of morpholine-2,5-diones. These monomers, derived from α-amino acids, can be polymerized to produce poly(ester amide)s, which feature repeating amide and ester linkages within the polymer backbone. researchgate.net The properties of these polymers, such as their degradability and thermal characteristics, are influenced by the strong hydrogen-bonding interactions between the amide groups. researchgate.net

Recent innovations in amide synthesis offer alternative routes that could be applied to morpholine derivatives. One such novel method involves a three-component reaction of isocyanides, alkyl halides, and water, which allows for the rapid formation of diverse and complex amide compounds from readily available starting materials. catrin.com This approach avoids the need for traditional coupling reagents or the pre-activation of carboxylic acids. catrin.com

Table 1: Representative Conditions for N-Acylation of Sulfonamides with Acetic Anhydride This table summarizes findings from a study on Fe-exchanged montmorillonite clay as a catalyst for N-acylation, a reaction type analogous to the formation of amide-functionalized morpholine systems.

EntrySulfonamide SubstrateCatalystTemperature (°C)Time (h)Yield (%)
1BenzenesulfonamideK10–FeO601.592
24-MethylbenzenesulfonamideK10–FeO601.595
34-ChlorobenzenesulfonamideK10–FeO602.590
44-NitrobenzenesulfonamideK10–FeO603.588

Design and Preparation of Dicationic Morpholinium Architectures

Dicationic salts, including those with morpholinium moieties, are a class of compounds with two cationic centers, often linked by a spacer chain. Their synthesis is typically a multi-step process involving quaternization followed by anion exchange.

The primary synthetic route to create the dicationic framework is the dialkylation of the parent amine. For morpholinium-based systems, this involves reacting morpholine with a suitable α,ω-dihaloalkane linker. This SN2 reaction results in the formation of a bis-morpholinium salt where the two nitrogen atoms are quaternized, and the halide atoms from the linker serve as the initial counterions.

A subsequent and crucial step in the design of these architectures is anion exchange, also known as metathesis. unlv.edunih.gov This process is used to replace the initial halide anions with other inorganic or organic anions, such as hexafluorophosphate (B91526) (PF₆⁻), tetrafluoroborate (B81430) (BF₄⁻), or bis(trifluoromethylsulfonyl)imide (triflimide, NTf₂⁻). unlv.edunih.govresearchgate.net The choice of anion significantly influences the physicochemical properties of the final dicationic salt, including its thermal stability and solubility. ncku.edu.tw The metathesis reaction is typically carried out by treating the dicationic halide salt with a metal salt of the desired anion (e.g., potassium hexafluorophosphate or lithium triflimide) in a suitable solvent like acetonitrile or methanol. unlv.edunih.gov

For example, dicationic stilbazolium salts have been prepared by reacting trans-4-octyloxy-4′-stilbazole with α,ω-methylene ditosylates, followed by a metathesis reaction with lithium triflimide to yield the corresponding ditriflimide salts. unlv.eduresearchgate.net Similarly, bis-pyridinium based-ionic liquids are synthesized through the quaternization of 1,2-di(pyridin-4-yl)ethane, followed by a metathetical anion exchange with salts like potassium hexafluorophosphate or sodium tetrafluoroborate. nih.gov

Table 2: General Synthetic Protocol for Dicationic Ionic Liquids via Quaternization and Metathesis This table outlines a representative two-step synthesis for creating dicationic salts, a methodology applicable to morpholine to form bis-morpholinium architectures.

StepReaction TypeGeneral ReactantsConditionsProduct Type
1QuaternizationHeterocyclic amine (e.g., Pyridine derivative), Dihaloalkane linkerAcetonitrile, RefluxDicationic dihalide salt
2Metathesis (Anion Exchange)Dicationic dihalide salt, Metal salt (e.g., KPF₆, NaBF₄)Acetonitrile or Methanol, RefluxDicationic salt with desired anion (e.g., PF₆⁻, BF₄⁻)

Self Assembly, Supramolecular Organization, and Interfacial Phenomena

Micellization Behavior in Aqueous and Non-Aqueous Media

The formation of micelles is a hallmark of surfactant behavior in solution, occurring above a specific concentration known as the critical micelle concentration (CMC). This process is governed by a delicate balance of hydrophobic and electrostatic interactions.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter that quantifies the concentration at which surfactant monomers begin to aggregate into micelles. For ionic surfactants, the CMC is influenced by the structure of both the headgroup and the hydrophobic tail. While direct experimental CMC data for morpholinium palmitate is not extensively available, its value can be reliably inferred from studies on homologous series of similar surfactants.

Research on N-alkyl-N-methylmorpholinium bromide ([CnMMB]) surfactants provides critical insight. The CMC values for this series demonstrate a clear trend: as the length of the hydrophobic alkyl chain increases, the CMC decreases significantly. This is due to the increased hydrophobic effect, which provides a stronger driving force for the alkyl chains to be sequestered from the aqueous environment within the micellar core.

A study on this homologous series determined the following CMC values at 25°C:

SurfactantAlkyl Chain LengthCMC (mmol·L⁻¹)
C₁₂MMB1216.00
C₁₄MMB143.96
C₁₆MMB161.00

Data sourced from a study on N-alkyl-N-methylmorpholinium bromide surfactants.

Based on this data for the C16 analogue, N-hexadecyl-N-methylmorpholinium bromide (C₁₆MMB), the expected CMC for this compound is approximately 1.00 mmol·L⁻¹ in aqueous solution at 25°C. This value is significantly lower than for its shorter-chain counterparts, highlighting the dominant role of the C16 palmitate chain's hydrophobicity in promoting micellization.

Analysis of Aggregate Size, Shape, and Aggregation Numbers

Once formed, micelles are not static entities but possess specific sizes, shapes, and aggregation numbers (Nagg), which describe the average number of surfactant monomers per micelle. These characteristics are influenced by the surfactant's molecular geometry, concentration, temperature, and the ionic strength of the medium.

For single-chain ionic surfactants like this compound, micelles are typically spherical at concentrations just above the CMC. As the surfactant concentration increases, a transition to larger, rod-like or cylindrical micelles can occur. This sphere-to-rod transition is driven by the more efficient packing of the surfactant molecules, which minimizes the hydrophobic core's exposure to water.

The aggregation number is a key descriptor of micelle size. For the well-characterized C16 surfactant, hexadecyltrimethylammonium bromide (CTAB), the aggregation number in water at 25°C is approximately 61. sigmaaldrich.com Given the similar alkyl chain length, this compound micelles are expected to have a comparable aggregation number under similar conditions. The slightly bulkier morpholinium headgroup compared to the trimethylammonium group might lead to minor variations in packing efficiency and, consequently, the aggregation number.

Dynamic Light Scattering (DLS) and Atomic Force Microscopy (AFM) studies on amide-functionalized morpholinium bromide surfactants have provided insights into aggregate size. For a C16 analogue, these techniques revealed the formation of distinct micellar structures, confirming that long-chain morpholinium-based surfactants form well-defined aggregates in aqueous media.

Influence of Hydrophobic Chain Length on Micellar Parameters

The length of the hydrophobic alkyl chain is one of the most critical factors determining the micellization behavior of a homologous series of surfactants. As demonstrated with the N-alkyl-N-methylmorpholinium bromide series, increasing the number of carbon atoms in the alkyl tail has a profound and predictable effect on the CMC.

A well-established empirical relationship, the Stauff-Klevens rule, describes this dependency:

log(CMC) = A - B * n

where:

n is the number of carbon atoms in the hydrophobic chain.

A and B are constants for a given homologous series and headgroup. The constant 'B' reflects the contribution of each methylene (B1212753) (-CH₂) group to the free energy of micellization.

For the N-alkyl-N-methylmorpholinium bromide series, a linear relationship is observed when plotting the logarithm of the CMC against the alkyl chain length, which is consistent with this rule. mcgill.ca The analysis of this series yielded a value of approximately 0.30 for the constant B. mcgill.ca This indicates that for each addition of two methylene groups to the chain, the CMC decreases by roughly an order of magnitude, a trend commonly observed for ionic surfactants. nih.gov This strong dependence underscores that the primary driving force for micellization is the entropy gain from the release of structured water molecules surrounding the hydrophobic chains.

ParameterC₁₂MMBC₁₄MMBC₁₆MMB
CMC (mmol·L⁻¹) 16.003.961.00
log(CMC) -1.80-2.40-3.00

This table illustrates the linear relationship between log(CMC) and the increasing chain length for the morpholinium bromide series.

Formation and Characterization of Lyotropic Liquid Crystalline Phases

At higher concentrations, typically well above the CMC, surfactant solutions can undergo further organization to form lyotropic liquid crystalline phases. These are ordered, anisotropic structures that still retain some degree of fluidity. The specific phase formed depends on factors such as surfactant concentration, temperature, and the molecular geometry of the amphiphile.

Phase Diagram Construction and Transition Analysis

The sequence of phases that a surfactant forms with increasing concentration in water is depicted in a phase diagram. For a typical single-chain ionic surfactant like this compound, the expected progression is from a dilute solution of monomers (L₁ phase) to a solution of spherical or cylindrical micelles, and then to more ordered liquid crystalline phases at higher concentrations. wikipedia.org

While a specific phase diagram for the this compound/water system is not available, the behavior of similar C16 ionic surfactants, such as CTAB, provides a reliable model. A typical phase diagram shows that as the concentration of the surfactant increases beyond the micellar region (often around 25-30 wt%), the system transitions into a hexagonal phase. wikipedia.org Upon further increase in concentration, a lamellar phase is commonly observed. mcgill.cawikipedia.org

The transitions between these phases are driven by changes in the effective packing of the surfactant molecules. The transition from cylindrical micelles to a hexagonal phase involves the ordered packing of these cylinders into a two-dimensional lattice. The subsequent transition to a lamellar phase reflects a rearrangement into extended bilayers.

Structural Elucidation of Hexagonal, Lamellar, and Other Mesophases

The precise structures of these liquid crystalline mesophases are typically determined using techniques like Small-Angle X-ray Scattering (SAXS) and polarized optical microscopy.

Hexagonal Phase (H₁) : This phase consists of long cylindrical micelles (with hydrophobic cores and hydrophilic surfaces) packed together in a hexagonal array. mcgill.cawikipedia.org The space between the cylinders is filled with the aqueous solvent. SAXS patterns of the H₁ phase exhibit characteristic Bragg diffraction peaks with scattering vector (q) ratios of 1, √3, √4, √7, etc., corresponding to the hexagonal lattice structure.

Lamellar Phase (Lα) : At even higher surfactant concentrations, the system can form a lamellar phase. wikipedia.org This structure consists of surfactant bilayers separated by layers of water, akin to the lipid bilayers found in cell membranes. mcgill.ca This phase is optically anisotropic and typically produces a SAXS pattern with equally spaced peaks in ratios of 1, 2, 3, 4, etc., which correspond to the repeating lamellar spacing.

Given its molecular structure—a single C16 alkyl chain and a moderately sized polar headgroup—this compound is expected to follow this conventional phase sequence. The formation of these ordered hexagonal and lamellar structures is a direct consequence of the fundamental principles of self-assembly, driven by the minimization of unfavorable interactions between the hydrophobic palmitate tails and the aqueous solvent at high concentrations.

Research on this compound Remains Largely Undocumented in Publicly Accessible Scientific Literature

The inquiry sought to elaborate on the investigation of inclusion complex formation, particularly in three-component systems, and to study the molecular interactions within potential supramolecular hydrogels and networks formed by this compound. However, the scientific databases and search engines did not yield any specific research that would allow for a detailed and accurate discussion of these phenomena for this compound.

General principles of supramolecular chemistry suggest that as an amphiphilic molecule, consisting of a polar morpholinium headgroup and a nonpolar palmitate tail, this compound would be expected to exhibit self-assembly in aqueous solutions. This process is driven by hydrophobic interactions, where the palmitate tails aggregate to minimize contact with water, while the hydrophilic morpholinium heads remain exposed to the aqueous environment. This could lead to the formation of various supramolecular structures such as micelles, vesicles, or lamellar phases, depending on factors like concentration, temperature, and the presence of other solutes.

The formation of inclusion complexes, a key area of the intended investigation, typically involves a host molecule with a cavity encapsulating a guest molecule. While there is extensive research on inclusion complexes involving fatty acids like palmitic acid with hosts such as cyclodextrins, no studies were found that specifically investigate this compound in this context, either as a host or a guest in a three-component system.

Similarly, the study of molecular interactions within supramolecular hydrogels is an active area of research. These gels are formed through non-covalent interactions, creating a three-dimensional network that entraps a large amount of solvent. For a hypothetical this compound hydrogel, the network would likely be stabilized by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions between the morpholinium and palmitate moieties of adjacent molecules. However, without experimental data, any description of such a system remains speculative.

Due to the absence of specific research findings, it is not possible to provide detailed information or data tables related to the supramolecular behavior of this compound as outlined. The scientific community has yet to publish research that would shed light on the specific self-assembly pathways, the nature of its supramolecular complexes, or the intricate molecular interactions at play in any ordered networks it might form.

Fundamental Interactions with Biological and Polymeric Systems

Protein-Ionic Liquid Interaction Mechanisms

The interaction of ionic liquids with proteins is a complex process that can lead to significant changes in protein structure and stability.

Studies on various palmitate salts and other ionic liquids provide insights into how Morpholinium palmitate might affect proteins like Lysozyme (B549824) and Bovine Serum Albumin (BSA). Palmitic acid and its derivatives are known to interact with proteins, often through hydrophobic interactions with nonpolar amino acid residues and electrostatic interactions.

For instance, the binding of palmitate to BSA is a well-studied phenomenon, where the fatty acid occupies specific binding sites on the protein, leading to conformational changes. Research on naringin (B1676962) palmitate's interaction with BSA revealed that the binding process is spontaneous and primarily driven by van der Waals forces and hydrogen bond formation, resulting in a decrease in the α-helical content of BSA. nih.gov Similarly, studies on the interaction of digitoxin (B75463) with lysozyme showed that hydrophobic forces were the main drivers of the interaction, causing a partial unfolding of the protein. nih.gov

Table 1: Thermodynamic Parameters of Naringin Palmitate-BSA Interaction

Thermodynamic Parameter Value
Enthalpy Change (ΔH) -4.11 ± 0.18 kJ·mol⁻¹

This data is for Naringin Palmitate and is used here as a proxy to illustrate the potential nature of palmitate interactions. nih.gov

The primary forces governing the interaction between this compound and proteins would likely be a combination of hydrophobic interactions, electrostatic forces, and hydrogen bonding. The long alkyl chain of the palmitate anion would favor hydrophobic interactions, driving it into the nonpolar core of proteins. The carboxylate group of the palmitate and the positively charged morpholinium cation would participate in electrostatic interactions and potentially form hydrogen bonds with polar and charged residues on the protein surface.

The dynamics of these interactions would be influenced by factors such as the concentration of this compound, temperature, pH, and the ionic strength of the medium. At low concentrations, individual ions might bind to specific sites on the protein. At higher concentrations, the surfactant-like nature of palmitate could lead to cooperative binding and potentially cause protein unfolding and aggregation.

Investigations of Lipid Membrane Interactions

The amphiphilic nature of the palmitate anion suggests that this compound would readily interact with lipid membranes.

Research on other surface-active ionic liquids and fatty acids provides a model for how this compound might behave at a membrane interface. Studies on mixed monolayers of 1-alkyl-3-methyl imidazolium (B1220033) chlorides and palmitic acid have shown that these components can mix non-ideally and stabilize the film at the air-water interface. nih.govresearchgate.net

It is plausible that this compound would insert its hydrophobic palmitate tail into the hydrophobic core of a lipid bilayer, leaving the polar morpholinium headgroup at the aqueous interface. This insertion could alter the packing of the lipid molecules, affecting membrane fluidity and permeability. The extent of this interaction would depend on the concentration of this compound and the composition of the lipid membrane.

The structure of an ionic liquid plays a crucial role in its ability to perturb a lipid membrane. Generally, ionic liquids with longer alkyl chains on the cation exhibit stronger interactions with lipid membranes, leading to greater disruption. While the morpholinium cation is relatively small, the long 16-carbon chain of the palmitate anion would be the primary driver of membrane perturbation.

Studies have shown that fatty acids like palmitate can modify membrane fluidity. nih.gov The incorporation of the bulky palmitate chain into the lipid bilayer would likely increase the membrane's fluidity by disrupting the ordered packing of the lipid acyl chains. At higher concentrations, this disruption could lead to the formation of pores or even the complete solubilization of the membrane into micelles. The presence of cholesterol in the membrane could potentially mitigate these effects by increasing the packing density of the lipids.

Interactions with Polymeric Matrices and Biomass

The interactions of this compound with polymeric matrices and biomass are expected to be complex and depend on the specific nature of the polymer or biomass.

In the context of biomass, which is typically composed of cellulose (B213188), hemicellulose, and lignin, this compound could act as a surfactant, aiding in the disruption of the complex structure. The palmitate anion could interact with the hydrophobic regions of lignin, while the morpholinium cation could interact with the hydroxyl groups of cellulose and hemicellulose. This could potentially enhance the accessibility of the biomass for enzymatic or chemical conversion, a principle utilized by some ionic liquids in biomass processing.

Mechanisms of Cellulose Dissolution in Morpholinium-Based Solvents

Morpholinium-based ionic liquids (ILs) have emerged as effective solvents for cellulose, a biopolymer known for its recalcitrance to dissolution due to its extensive network of intra- and intermolecular hydrogen bonds. The dissolution mechanism hinges on the ability of the morpholinium cation and the associated anion to disrupt this hydrogen-bonding network, thereby separating the individual cellulose chains.

The efficacy of cellulose dissolution is highly dependent on the structural features of the morpholinium-based solvent, particularly the nature of the anion and the alkyl substituents on the morpholinium cation. nih.govnih.gov Studies have shown that different anions paired with the morpholinium cation yield vastly different results. For instance, aqueous solutions of morpholinium hydroxides are capable of dissolving cellulose, with a surprising ability to do so at room temperature when the alkyl chains on the nitrogen are longer than an ethyl group. nih.govnih.gov In contrast, morpholinium chlorides tend to be hygroscopic solids with high melting points and poor solubility in common organic solvents, rendering them ineffective for cellulose dissolution. nih.govnih.gov

Morpholinium acetates behave as ionic liquids and can dissolve cellulose, although this process often requires the presence of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) and elevated temperatures. nih.govnih.gov The combination of the morpholinium cation, an allyl group substituent, and an acetate (B1210297) anion has been identified as particularly essential for efficient cellulose dissolution. mdpi.comrsc.org For example, N-allyl-N-methylmorpholinium acetate ([AMMorp][OAc]) has demonstrated the ability to dissolve up to 30 wt% of cellulose at 120°C without causing significant degradation of the polymer. mdpi.comrsc.org

The proposed mechanism involves the ions of the IL interacting with the hydroxyl groups of the cellulose chains. The anions form hydrogen bonds with the cellulose hydroxyl protons, while the morpholinium cations interact with the hydroxyl oxygens. This concerted action effectively breaks the existing hydrogen bonds between cellulose chains. It is also hypothesized that an increase in the hydrophobicity of the cation, by elongating the N-alkyl chain, enhances the hydrophobic interactions between the cation and the cellulose, which helps to prevent the reassociation of the cellulose chains once they are solvated. nih.gov

Solvent SystemCellulose Type (DPn*)Dissolution ConditionsMax. Solubility (wt%)Reference
N-allyl-N-methylmorpholinium acetate ([AMMorp][OAc])DPn = 789120°C, 20 min30 mdpi.comrsc.org
N-allyl-N-methylmorpholinium acetate ([AMMorp][OAc])DPn = 1644120°C, 20 min28 mdpi.comrsc.org
N-allyl-N-methylmorpholinium acetate ([AMMorp][OAc])DPn = 2082120°C, 20 min25 mdpi.comrsc.org
Morpholinium Acetates (general)Not specified120°CRequires DMSO co-solvent nih.govnih.gov
Aqueous Morpholinium Hydroxides (with > ethyl chain)Not specifiedRoom TemperatureEffective Dissolution nih.govnih.gov

*DPn = Number-average degree of polymerization

Integration into Graft Copolymers and Polymer Electrolyte Systems

A review of available scientific literature indicates that there are no specific research findings on the integration of this compound into either graft copolymers or polymer electrolyte systems. While the synthesis of graft copolymers and the formulation of polymer electrolytes using other types of ionic liquids are well-documented, the application of this compound in these contexts has not been reported.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within morpholinium palmitate.

The infrared and Raman spectra of this compound are characterized by vibrational modes originating from both the morpholinium cation and the palmitate anion. The protonation of the morpholine (B109124) nitrogen to form the morpholinium cation leads to the appearance of N-H stretching and bending vibrations. The C-H stretching vibrations from the methylene (B1212753) groups of both the morpholine ring and the palmitate chain are prominent in the 2800-3100 cm⁻¹ region researchgate.netresearchgate.net.

The carboxylate group (COO⁻) of the palmitate anion exhibits strong characteristic absorptions. The asymmetric and symmetric stretching vibrations of the COO⁻ group are particularly important for confirming salt formation and are typically observed in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. These replace the C=O stretching vibration of the carboxylic acid, which is usually found around 1700-1730 cm⁻¹ researchgate.net. The long alkyl chain of the palmitate anion gives rise to a series of bands corresponding to CH₂ scissoring (around 1465 cm⁻¹), wagging, and rocking vibrations researchgate.net.

The morpholinium cation also displays characteristic vibrations, including C-N and C-O stretching modes within the heterocyclic ring. The C-O-C stretching vibration is a notable feature in the spectrum researchgate.net.

Table 1: Characteristic Vibrational Frequencies of this compound

Wavenumber (cm⁻¹) Assignment Functional Group
~3100 - 2850 C-H stretching Methylene (Morpholinium and Palmitate)
~3000 N-H stretching Ammonium (B1175870) (Morpholinium)
~1610 - 1550 Asymmetric COO⁻ stretching Carboxylate (Palmitate)
~1465 CH₂ scissoring Methylene (Palmitate)
~1450 - 1400 Symmetric COO⁻ stretching Carboxylate (Palmitate)

The vibrational spectra offer valuable information regarding the conformational freedom of the palmitate chain and the nature of hydrogen bonding. The progression of bands in the 1350-1180 cm⁻¹ region in the FT-IR spectrum can be related to the wagging and twisting modes of the methylene groups in the alkyl chain, which are sensitive to the conformational order. A well-defined progression suggests a more ordered, all-trans conformation of the palmitate chain, often indicative of a crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy)

NMR spectroscopy is a powerful tool for the complete structural elucidation of this compound in solution.

The ¹H NMR spectrum of this compound would show distinct signals for the protons of the morpholinium cation and the palmitate anion. The protons on the carbon atoms adjacent to the nitrogen and oxygen atoms in the morpholinium ring are expected to appear as distinct multiplets, typically in the range of 3.0-4.0 ppm nih.govresearchgate.net. The protons of the long alkyl chain of the palmitate anion would give rise to a characteristic set of signals. The terminal methyl (CH₃) protons would appear as a triplet around 0.8-0.9 ppm, while the methylene (CH₂) protons adjacent to the carboxylate group would be observed as a triplet around 2.2-2.3 ppm. The remaining methylene protons of the palmitate chain would produce a large, overlapping multiplet in the 1.2-1.6 ppm region hmdb.cachemicalbook.com.

The ¹³C NMR spectrum provides complementary information. For the morpholinium cation, two distinct signals would be expected for the carbon atoms, with those adjacent to the nitrogen and oxygen appearing at different chemical shifts researchgate.net. The palmitate anion would show a signal for the carboxylate carbon in the range of 175-185 ppm. The carbons of the alkyl chain would resonate in the aliphatic region (10-40 ppm), with the terminal methyl carbon appearing at a distinct upfield position bmrb.ioresearchgate.net.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H Morpholinium C-H (adjacent to N) ~3.2 - 3.4
¹H Morpholinium C-H (adjacent to O) ~3.8 - 4.0
¹H Palmitate α-CH₂ ~2.2 - 2.3
¹H Palmitate (CH₂)n ~1.2 - 1.6
¹H Palmitate CH₃ ~0.8 - 0.9
¹³C Palmitate COO⁻ ~175 - 185
¹³C Morpholinium C (adjacent to N) ~45 - 50
¹³C Morpholinium C (adjacent to O) ~65 - 70
¹³C Palmitate (CH₂)n ~20 - 35

While detailed studies on the molecular dynamics of this compound are not extensively reported, NMR techniques such as relaxation time measurements (T₁ and T₂) and diffusion-ordered spectroscopy (DOSY) could provide insights into the motional freedom of the morpholinium and palmitate ions in solution. These studies can help understand ion-pairing and aggregation behavior in different solvents. The chair conformation of the morpholine ring is a known feature and is expected to be present in the morpholinium cation in solution nih.govresearchgate.net.

X-ray Diffraction and Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. Although a specific crystal structure for this compound is not publicly available, general principles for similar long-chain carboxylate salts suggest a layered structure. The palmitate anions would likely arrange in bilayers with their hydrophobic alkyl chains interdigitated, while the polar carboxylate headgroups would be located at the layer interfaces.

The morpholinium cations would be situated between these layers, interacting with the carboxylate groups through hydrogen bonds and electrostatic interactions. The crystal packing would be governed by the optimization of these interactions to achieve a thermodynamically stable arrangement. Key parameters that would be determined from a crystallographic study include unit cell dimensions, space group, and precise bond lengths and angles for both the morpholinium cation and the palmitate anion.

Table 3: Hypothetical Crystallographic Data Parameters for this compound

Parameter Description
Crystal System Expected to be monoclinic or triclinic
Space Group To be determined by diffraction data
Unit Cell Dimensions (a, b, c, α, β, γ) Defines the size and shape of the repeating unit
Z Number of formula units per unit cell
Hydrogen Bonding Geometry Distances and angles of N-H···O interactions

Determination of Molecular Structure and Absolute Configuration via Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The resulting diffraction pattern is used to construct an electron density map, from which the positions of individual atoms can be determined with high precision.

For this compound, an SCXRD analysis would yield:

Molecular Connectivity and Conformation: The precise bond lengths, bond angles, and torsion angles of both the morpholinium cation and the palmitate anion. This would reveal the conformation of the morpholinium ring (e.g., chair conformation) and the extended zig-zag nature of the palmitate alkyl chain.

Stoichiometry: Confirmation of the 1:1 ratio between the cation and anion in the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal.

Space Group: The crystallographic space group, which describes the symmetry elements present in the crystal.

Absolute Configuration: For chiral molecules, SCXRD can determine the absolute stereochemistry. As this compound is achiral, this aspect is not applicable.

A thorough search of crystallographic databases has not yielded a published crystal structure for this compound.

Analysis of Crystalline Phases using Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze polycrystalline materials. Instead of a single crystal, the X-ray beam interacts with a powder sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase.

The primary applications of PXRD for this compound would include:

Phase Identification: Comparing the experimental PXRD pattern against a database or a calculated pattern from a known single-crystal structure to confirm the identity and purity of a synthesized sample. americanpharmaceuticalreview.com

Polymorph Screening: Identifying the existence of different crystalline forms (polymorphs), which have the same chemical composition but different crystal structures. americanpharmaceuticalreview.com Each polymorph would produce a distinct PXRD pattern.

Crystallinity Assessment: Distinguishing between crystalline and amorphous (non-crystalline) forms of the material.

No specific experimental or standard PXRD patterns for this compound are currently available in the public domain. A hypothetical data table for a crystalline phase is presented below for illustrative purposes.

Hypothetical PXRD Data for this compound (Form I)

2θ (degrees) d-spacing (Å) Relative Intensity (%)
5.1 17.31 100
10.2 8.66 45
15.4 5.75 60
20.6 4.31 80
21.5 4.13 75

Note: This data is illustrative and not based on experimental results.

Detailed Studies of Intermolecular Interactions within the Crystal Lattice

The physical properties of a molecular crystal are governed by the network of non-covalent interactions that hold the molecules together. mdpi.com These interactions, including hydrogen bonds, ionic interactions, and van der Waals forces, dictate the crystal's stability, melting point, and solubility. The detailed geometry of these interactions is typically elucidated from a high-resolution single-crystal X-ray structure.

In a hypothetical crystal structure of this compound, the expected key interactions would be:

Ionic Interactions: Strong electrostatic attraction between the positively charged morpholinium cation (specifically the protonated nitrogen, N+-H) and the negatively charged carboxylate group (-COO⁻) of the palmitate anion.

Hydrogen Bonding: Strong hydrogen bonds would likely form between the N+-H and O-H donors of the morpholinium cation and the carboxylate oxygen atoms of the palmitate anion. These interactions are crucial in organizing the polar head groups. acs.org

Van der Waals Forces: Weak dispersion forces between the long alkyl chains of the palmitate anions, leading to efficient packing of these hydrophobic tails, often in a bilayer arrangement. acs.orgresearchgate.net

Without an experimentally determined crystal structure, a quantitative analysis of these interactions (e.g., bond distances and angles) for this compound cannot be performed.

Other Advanced Spectroscopic Techniques

UV-Visible Spectroscopy for Electronic Transitions and Optical Band Gap Determination

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is most sensitive to molecules containing chromophores, such as conjugated π-systems.

This compound lacks a traditional chromophore. The constituent ions contain only σ-bonds (C-C, C-H, C-N, N-H, C-O) and non-bonding (n) electrons on the oxygen and nitrogen atoms. The expected electronic transitions would be σ → σ* and n → σ*, which require high energy and typically occur in the far-UV region (<200 nm), outside the range of standard spectrophotometers. Therefore, this compound is expected to be transparent in the near-UV and visible regions (200-800 nm).

The optical band gap (E_g) is the energy required to excite an electron from the valence band to the conduction band. For materials that absorb in the UV-Vis range, this can be estimated from the absorption spectrum using a Tauc plot. Given the expected lack of absorption for this compound in the accessible UV-Vis range, this method would not be applicable.

Fluorescence Correlation Spectroscopy (FCS) for Diffusion and Aggregation Dynamics

Fluorescence Correlation Spectroscopy is a highly sensitive technique that analyzes fluctuations in fluorescence intensity within a microscopic observation volume to study the dynamics of fluorescently labeled molecules at low concentrations. It can determine diffusion coefficients, concentrations, and aggregation states.

To study this compound using FCS, it would first need to be labeled with a fluorescent dye or a system with a fluorescent probe would need to be designed. The analysis could then provide:

Diffusion Coefficient (D): A measure of the rate of translational motion of the labeled this compound monomers in solution.

Aggregation Analysis: The formation of aggregates (micelles) would be detected by the appearance of a second, slower-diffusing species in the FCS data. The size of these aggregates can be estimated from the change in the diffusion coefficient.

No FCS studies specifically investigating the diffusion or aggregation of this compound have been reported in the literature.

Small Angle Neutron Scattering (SANS) for Probing Aggregate Structures

Small Angle Neutron Scattering is a powerful technique for characterizing the structure of materials on the nanoscale (1-100 nm). It is particularly well-suited for studying the size, shape, and internal structure of surfactant aggregates like micelles and vesicles in solution. By using deuterated solvents (e.g., D₂O), a high contrast can be achieved between the hydrogen-rich surfactant molecules and the solvent, making the aggregates "visible" to neutrons.

A SANS experiment on a solution of this compound above its critical micelle concentration could reveal:

Aggregate Shape and Size: By fitting the scattering data to various models, one could determine if the aggregates are spherical, ellipsoidal, or cylindrical micelles and their average dimensions.

Aggregation Number: The average number of surfactant molecules per micelle.

Inter-aggregate Interactions: Information about the repulsive or attractive forces between micelles at higher concentrations.

A search of the scientific literature did not yield any SANS studies conducted on this compound.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the molecular mass and elucidate the structure of molecules by analyzing their mass-to-charge ratio (m/z) after ionization. For ionic compounds like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are particularly well-suited as they allow for the direct analysis of the constituent ions in the gas phase.

The molecular formula for this compound is C₂₀H₄₁NO₃, corresponding to a molecular weight of approximately 343.54 g/mol . In a mass spectrometer, this compound, being an ionic liquid, readily dissociates into its constituent cation and anion.

Parent Ion Identification

Under typical ESI-MS conditions, one would expect to observe signals corresponding to the morpholinium cation and the palmitate anion.

Positive Ion Mode: In positive ion mode, the protonated morpholinium cation ([C₄H₁₀NO]⁺) would be detected. The calculated monoisotopic mass of this cation is approximately 88.0712 u. Therefore, a prominent peak would be expected at an m/z value of approximately 88.1.

Negative Ion Mode: In negative ion mode, the deprotonated palmitate anion ([C₁₆H₃₁O₂]⁻) would be observed. The calculated monoisotopic mass of this anion is approximately 255.2329 u. Consequently, a strong signal would be anticipated at an m/z of approximately 255.2.

The following table summarizes the expected parent ions for this compound in ESI-MS.

IonFormulaModeCalculated m/z
Morpholinium Cation[C₄H₁₀NO]⁺Positive~88.1
Palmitate Anion[C₁₆H₃₁O₂]⁻Negative~255.2

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be employed to induce fragmentation of the parent ions, providing valuable structural information.

Fragmentation of the Morpholinium Cation ([C₄H₁₀NO]⁺, m/z ~88.1)

The fragmentation of the protonated morpholine ring is expected to proceed through characteristic pathways involving ring cleavage. Common fragmentation patterns for cyclic amines include the loss of small neutral molecules. Potential fragmentation pathways for the morpholinium cation could involve:

Loss of ethylene (B1197577) (C₂H₄): Cleavage of the morpholine ring could lead to the neutral loss of an ethylene molecule (mass ≈ 28.05 u), resulting in a fragment ion at m/z ~60.1.

Loss of formaldehyde (B43269) (CH₂O): Another plausible fragmentation pathway is the loss of a formaldehyde molecule (mass ≈ 30.03 u), which would yield a fragment ion at m/z ~58.1.

Ring-opening and subsequent fragmentation: The cation could undergo ring-opening followed by various bond cleavages to produce smaller charged fragments.

The table below details the potential major fragment ions originating from the morpholinium cation.

Precursor Ion (m/z)Proposed Neutral LossFragment Ion FormulaFragment Ion (m/z)
~88.1Ethylene (C₂H₄)[C₂H₆NO]⁺~60.1
~88.1Formaldehyde (CH₂O)[C₃H₈N]⁺~58.1

Fragmentation of the Palmitate Anion ([C₁₆H₃₁O₂]⁻, m/z ~255.2)

The fragmentation of long-chain carboxylate anions under CID conditions is well-characterized and typically involves charge-remote fragmentation. This process leads to a series of fragment ions resulting from the cleavage of C-C bonds along the alkyl chain.

Loss of CO₂: A characteristic fragmentation for carboxylate anions is the loss of carbon dioxide (CO₂, mass ≈ 44.00 u), which would produce a fragment ion at m/z ~211.2.

Sequential loss of alkanes: Charge-remote fragmentation would result in a series of peaks corresponding to the sequential loss of neutral alkane molecules from the alkyl chain. This would generate a characteristic pattern of fragment ions separated by 14 u (the mass of a CH₂ group).

The table below outlines the anticipated fragmentation pattern for the palmitate anion.

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)
~255.2Carbon Dioxide (CO₂)~211.2
~255.2Sequential losses of CₙH₂ₙ₊₂ (e.g., C₂H₆, C₃H₈, etc.)Series of peaks

The analysis of these characteristic fragment ions in the positive and negative ion modes of a mass spectrometer would allow for the unequivocal identification and structural confirmation of this compound.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule from first principles. These methods can elucidate the geometric structure, charge distribution, and stability of morpholinium palmitate.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules. For this compound, DFT calculations, particularly using functionals like B3LYP with a basis set such as 6-31G*, could be employed to determine its optimized geometry and binding energies. researcher.life

In a typical study of a morpholinium-based ionic liquid, DFT calculations would reveal the nature of the interaction between the morpholinium cation and the palmitate anion. For instance, studies on other morpholinium salts have shown that hydrogen bonding plays a crucial role in the stability of the ion pair. researcher.life The interaction energies can be calculated to quantify the strength of these bonds. One study on various morpholinium-based ionic liquids found that the binding energies are significantly large, indicating strong reciprocity between the anions and cations. researcher.life

Table 1: Illustrative DFT-Calculated Properties of a Morpholinium-Based Ion Pair (Hypothetical Data Based on Similar Systems)

PropertyValue
Optimized Bond Length (N-H...O)1.85 Å
Binding Energy-120 kcal/mol
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
Energy Gap (HOMO-LUMO)7.7 eV

This table is illustrative and provides expected values for this compound based on data for other morpholinium salts.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and delocalization of electron density within a molecule. pnrjournal.com For this compound, NBO analysis would provide a detailed picture of the charge distribution across the cation and anion, highlighting the localization of the positive charge on the morpholinium ring and the negative charge on the carboxylate group of the palmitate.

This analysis can also reveal hyperconjugative interactions, which contribute to the stability of the molecule. For example, interactions between the lone pairs of the oxygen atoms in the palmitate anion and the antibonding orbitals of the morpholinium cation can be quantified. These charge delocalization energies provide insight into the covalent character of the ionic bond. pnrjournal.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. For this compound, MD simulations can provide insights into its behavior in different environments, such as in solution or at interfaces.

MD simulations can be used to model the interactions between this compound ion pairs and solvent molecules. By analyzing the radial distribution functions (RDFs), it is possible to understand the solvation structure around the cation and anion. mdpi.com For instance, in an aqueous solution, the RDFs would likely show a strong ordering of water molecules around the charged head groups of the ions.

Simulations of similar long-chain carboxylate anions at the water-air interface have shown that the orientation of the carboxylate group is dependent on the length of the alkyl chain. acs.orgnih.gov For palmitate, with its long C16 chain, it would be expected that the alkyl tails would orient away from the aqueous phase, while the carboxylate head group remains solvated at the interface.

MD simulations allow for the exploration of the dynamic properties of this compound, such as diffusion coefficients and ionic conductivity. rsc.org Studies on alkylammonium carboxylate ionic liquids have shown that these transport properties are influenced by the size of the cation and anion, with larger ions generally leading to lower diffusion and conductivity. rsc.org

Furthermore, MD simulations can be used to investigate the conformational flexibility of the palmitate chain and the morpholinium ring. The long alkyl chain of the palmitate anion can adopt various conformations, and simulations can provide information on the most probable conformations and the energy barriers between them. nih.gov

Table 2: Illustrative Dynamic Properties of an Alkylammonium Carboxylate Ionic Liquid from MD Simulations

PropertyValue
Cation Diffusion Coefficient1.5 x 10⁻¹⁰ m²/s
Anion Diffusion Coefficient1.2 x 10⁻¹⁰ m²/s
Ionic Conductivity0.8 S/m

This table provides example data from simulations of similar ionic liquids to illustrate the expected dynamic properties of this compound. rsc.org

Continuum Solvation Models (e.g., COSMO-SAC)

Continuum solvation models, such as the Conductor-like Screening Model for Segment Activity Coefficients (COSMO-SAC), are used to predict the thermodynamic properties of liquids and mixtures. nih.govconicet.gov.ar These models treat the solvent as a continuous medium with a specific dielectric constant, which simplifies the calculation of solvation energies.

The COSMO-SAC model uses quantum chemical calculations to generate a "σ-profile" for each molecule, which represents the distribution of charge density on its surface. nih.gov By comparing the σ-profiles of different molecules, it is possible to predict their interactions and, consequently, their thermodynamic properties in a mixture. For this compound, COSMO-SAC could be used to screen for its potential solubility in various solvents or to predict vapor-liquid equilibria in mixtures. The accuracy of COSMO-SAC predictions for ionic liquids has been shown to be quite good for certain properties, such as CO2 solubility. researchgate.net

Prediction of Solvation Energies and Phase Equilibria

The prediction of solvation energies and phase equilibria is crucial for understanding the behavior of this compound in various solvents and for designing potential applications. Computational models, particularly continuum solvation models combined with quantum mechanics, are instrumental in this area.

One of the most prominent methods for this purpose is the Conductor-like Screening Model for Real Solvents (COSMO-RS). This model combines quantum chemical calculations, specifically Density Functional Theory (DFT), with statistical thermodynamics to predict the thermodynamic properties of fluids and their mixtures. The process begins with a quantum chemical calculation for an individual molecule, in this case, the morpholinium cation and the palmitate anion, where the molecule is placed in a virtual conductor. This step generates a screening charge density map, or σ-profile, on the molecular surface.

The σ-profile is a histogram of the charge density on the surface of the molecule and serves as a detailed descriptor of the molecule's polarity. By statistically comparing the σ-profiles of the solute (this compound) and various solvents, COSMO-RS can calculate key thermodynamic properties, including the chemical potential of the compound in a given solvent. From the chemical potential, solvation energies, activity coefficients, and ultimately, phase equilibria (like liquid-liquid or solid-liquid equilibria) can be predicted. This approach is particularly powerful for screening large numbers of potential solvents or for understanding the effect of structural modifications on solubility.

For this compound, a COSMO-RS study would involve:

Geometry Optimization: Obtaining the most stable 3D structures of the morpholinium cation and the palmitate anion using DFT.

COSMO Calculation: Generating the σ-profile for each ion.

Thermodynamic Prediction: Using the COSMOtherm software package to calculate properties like solvation energy in different solvents.

The predicted solvation energies provide a quantitative measure of how favorably this compound interacts with a solvent. A more negative solvation energy indicates stronger solute-solvent interactions and typically higher solubility.

Illustrative Data Table: Predicted Solvation Energies of this compound in Various Solvents Note: The following data is illustrative and represents the type of output generated by computational models like COSMO-RS. Actual values would require a dedicated computational study.

SolventDielectric ConstantPredicted Solvation Energy (kcal/mol)
Water78.4-85.5
Ethanol24.5-72.1
Acetone20.7-65.8
Toluene2.4-40.2
n-Hexane1.9-35.7

Estimation of Screening Charge Densities and Electrostatic Interactions

The interactions within an ionic liquid are dominated by strong electrostatic forces. Understanding these interactions is key to explaining the compound's structure, stability, and properties. Computational methods allow for a detailed analysis of the electronic structure and the resulting electrostatic potential.

Screening Charge Densities (σ-Profiles): As mentioned, the σ-profile is a fundamental output of the COSMO calculation and is central to the COSMO-RS methodology. It visualizes the distribution of charge polarization at the molecular surface. The profile is typically plotted as the amount of surface area having a certain charge density (σ).

Nonpolar regions: Surface segments with σ close to zero are nonpolar. For this compound, this would correspond to the long alkyl chain of the palmitate anion.

Polar regions: Segments with significantly positive or negative σ are polar. The region around the protonated amine group of the morpholinium cation would be strongly positive (a hydrogen bond donor region), while the carboxylate group of the palmitate anion would be strongly negative (a hydrogen bond acceptor region).

By analyzing the σ-profiles of the morpholinium cation and palmitate anion, one can predict how they will interact with each other and with solvent molecules. For instance, the strong positive peak for the morpholinium cation and the strong negative peak for the palmitate anion would indicate a powerful electrostatic attraction and hydrogen bonding between the ions, which is characteristic of protic ionic liquids.

Electrostatic Interactions: Density Functional Theory (DFT) is a primary tool for investigating electrostatic interactions. By solving the Schrödinger equation for the electrons in the system, DFT provides the electron density distribution, from which various properties can be calculated.

A key output is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the electron density surface of the molecule, providing a visual representation of the electrostatic potential at different points.

Red regions (negative potential): Indicate areas rich in electrons, which are susceptible to electrophilic attack. In this compound, this would be concentrated on the oxygen atoms of the carboxylate group in the palmitate anion.

Blue regions (positive potential): Indicate areas of electron deficiency, which are susceptible to nucleophilic attack. This would be prominent around the acidic proton on the nitrogen atom of the morpholinium cation.

DFT calculations on the this compound ion pair would reveal the precise nature of the interaction, confirming that the primary interaction is the strong electrostatic attraction and hydrogen bond between the morpholinium N-H group and the palmitate COO⁻ group. The calculations can also quantify the interaction energy, providing a measure of the strength of this bond. Studies on similar systems, such as the morpholinium cation with other anions, have shown that the proton on the nitrogen is a strong electrophilic center that governs the interactions with the anion and solvent molecules arxiv.org. Similarly, DFT studies on long-chain carboxylates confirm that the negative charge is localized on the carboxylate group, making it a strong hydrogen bond acceptor nih.gov.

Illustrative Data Table: Calculated Electrostatic Properties for this compound Ions Note: This table presents typical parameters that would be derived from DFT calculations. The values are for illustrative purposes only.

IonPropertyCalculated ValueInterpretation
Morpholinium CationMaximum Positive Electrostatic Potential+75 kcal/molStrong H-bond donor site at the N-H proton
Palmitate AnionMinimum Negative Electrostatic Potential-110 kcal/molStrong H-bond acceptor site at the COO⁻ group
This compoundIon Pair Interaction Energy-130 kcal/molStrong electrostatic attraction and H-bonding
Palmitate AnionCharge on Carboxylate Oxygens-0.85 e (each)High concentration of negative charge

These computational approaches provide a powerful framework for the in silico design and characterization of ionic liquids, allowing researchers to predict their behavior and tailor their properties for specific applications without the need for extensive experimental synthesis and testing.

Rheological Characterization and Surface Activity Studies

Surface Tension Measurements and Surface Activity Parameters

The amphiphilic nature of Morpholinium Palmitate, arising from its morpholinium head group and long palmitate tail, drives its tendency to accumulate at interfaces, thereby reducing the surface tension of the solvent. The efficiency and effectiveness of this reduction are key indicators of its surfactant properties.

The concentration of a surfactant at an interface, known as the surface excess concentration (Γ), can be determined from the change in surface tension with the natural logarithm of the surfactant concentration, as described by the Gibbs adsorption isotherm. While specific data for this compound is not available, studies on analogous long-chain N-alkyl-N-methylmorpholinium salts offer valuable insights.

For instance, the surface tension of aqueous solutions of N-dodecyl-N-methylmorpholinium benzenesulfonate (B1194179) ([C12mmor][BS]) and N-dodecyl-N-methylmorpholinium β-naphthalenesulfonate ([C12mmor][β-Nsa]) decreases with increasing concentration until the critical micelle concentration (CMC) is reached. The CMC is the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk solution. wikipedia.org

The surface excess concentration at the CMC (Γ_max) can be calculated from the slope of the surface tension versus log-concentration plot just before the CMC. From Γ_max, the minimum area occupied by each surfactant molecule at the interface (A_min) can be determined, providing information about the packing density of the molecules. A smaller A_min value indicates a more densely packed interfacial layer.

Table 1: Surface Activity Parameters of Analogous Morpholinium-Based Ionic Liquids at 298.15 K

Compound CMC (mmol/L) Surface Tension at CMC (mN/m)
N-dodecyl-N-methylmorpholinium benzenesulfonate 1.8 36.5

Note: This data is for analogous compounds and serves as an estimate for the behavior of this compound.

The ability of a surfactant to reduce surface tension is directly related to its molecular structure. The long hydrophobic palmitate chain of this compound provides a strong driving force for its migration to the air-water interface to minimize contact with the polar water molecules. The morpholinium head group, being hydrophilic, remains anchored in the aqueous phase.

Rheological Properties of Solutions and Self-Assembled Systems

Solutions of long-chain surfactants like this compound often exhibit complex rheological behaviors, including viscoelasticity and shear-thinning properties. These characteristics are a result of the formation of self-assembled structures, such as wormlike micelles, in the solution.

Above a certain concentration, the spherical micelles formed by surfactants can grow into long, flexible, wormlike structures. These wormlike micelles can entangle, forming a transient network that imparts viscoelastic properties to the solution. This means the solution exhibits both viscous (liquid-like) and elastic (solid-like) characteristics.

The viscoelasticity of such systems is often characterized by dynamic oscillatory measurements, which yield the storage modulus (G') and the loss modulus (G''). G' represents the elastic component, indicating the energy stored during deformation, while G'' represents the viscous component, indicating the energy dissipated as heat. For a viscoelastic solution, G' is often comparable to or greater than G'' over a certain frequency range.

Under shear flow, these entangled networks can align and disentangle, leading to a decrease in viscosity with increasing shear rate, a phenomenon known as shear-thinning. This non-Newtonian behavior is crucial for many applications where the fluid needs to flow easily under stress but maintain a higher viscosity at rest.

The rheological properties of this compound solutions are highly dependent on both concentration and temperature.

Concentration: As the concentration of the surfactant increases beyond the CMC, the number and length of the wormlike micelles grow, leading to more entanglements and a significant increase in the zero-shear viscosity (the viscosity at very low shear rates). The viscoelastic moduli also increase with concentration.

Temperature: Temperature has a complex effect on the viscosity of ionic liquid and surfactant solutions. Generally, an increase in temperature leads to a decrease in viscosity due to increased thermal motion of the molecules. rsc.orgresearchgate.netnih.govnih.govresearchgate.net However, for some systems with self-assembled structures, the effect can be non-linear. Changes in temperature can affect the size and shape of the micelles, which in turn influences the rheological behavior. For many ionic liquids, the viscosity decrease with temperature follows an Arrhenius-like behavior. researchgate.netresearchgate.net

Table 2: Hypothetical Viscosity of a this compound Solution at Different Concentrations and Temperatures

Concentration (wt%) Temperature (°C) Zero-Shear Viscosity (Pa·s)
1 25 0.1
1 40 0.05
5 25 10

Note: This table presents hypothetical data to illustrate the expected trends for a viscoelastic surfactant solution like this compound, as direct experimental data is not available.

Chemical Reactivity and Derivatization for Specialized Material Applications

Reaction Chemistry of the Morpholinium Moiety in Synthetic Transformations

The reactivity of morpholinium palmitate is fundamentally dictated by the interplay between the morpholinium cation and the palmitate anion. The morpholinium cation is the conjugate acid of morpholine (B109124), formed by the protonation of its nitrogen atom. nih.gov This structural aspect is central to its chemical behavior in synthetic transformations.

The nucleophilic and basic characteristics of the morpholinium moiety are best understood by first considering its precursor, morpholine. Morpholine is a secondary amine and exhibits typical properties of a base and a nucleophile due to the lone pair of electrons on the nitrogen atom. nih.govlibretexts.org However, upon protonation to form the morpholinium cation ([C₄H₁₀NO]⁺), this lone pair becomes involved in a bond with a proton, thus eliminating its nucleophilic character. nih.govlibretexts.org

The strength of a base is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base. Morpholine is a moderately strong base, with the pKa of the morpholinium ion being approximately 8.4-8.7. This indicates that morpholine will readily accept a proton from stronger acids to form the morpholinium cation. Conversely, the morpholinium ion itself is a weak acid.

A nucleophile is a species that donates an electron pair to an electrophile to form a chemical bond. masterorganicchemistry.com While morpholine is a good nucleophile, the morpholinium cation is not, as it lacks a lone pair for donation. The protonation state significantly impacts nucleophilicity; a neutral amine is nucleophilic, whereas its corresponding ammonium (B1175870) cation is not. libretexts.org Therefore, in the context of this compound, the cation itself is not expected to act as a nucleophile. Its role is more likely to be that of a counter-ion or a weak acid.

CompoundStructurepKa of Conjugate AcidBasicity
MorpholineC₄H₉NO~8.5Moderate
PiperidineC₅H₁₁N~11.1Strong
PyrrolidineC₄H₉N~11.3Strong
Ammonia (B1221849)NH₃~9.25Moderate

Amidation and condensation reactions are crucial processes in organic synthesis, often involving the formation of a bond with the elimination of a small molecule like water. nih.govresearchgate.net For instance, the reaction between a carboxylic acid (like palmitic acid) and an amine to form an amide is a key condensation reaction.

While direct catalytic data for this compound is scarce, ionic liquids with carboxylate anions are known to participate in and influence such reactions. The palmitate anion could, in principle, act as a base to activate a substrate or as a nucleophile itself under certain conditions. More commonly, the entire ionic liquid serves as the reaction medium. The unique solvent properties of ionic liquids, such as high thermal stability and the ability to dissolve both organic and inorganic compounds, can facilitate these transformations. alfa-chemistry.com

In the context of amidation, hydrothermal experiments have shown that heating fatty acids with a source of ammonia can lead to the formation of amides and other nitrogen-containing organic compounds. nih.govresearchgate.net The presence of the morpholinium cation could potentially influence the reaction environment, for example, by acting as a proton donor to activate the carboxyl group of the palmitic acid, thereby making it more susceptible to nucleophilic attack by an amine.

Potential as Catalytic Systems in Organic Synthesis

The design and application of novel catalytic systems are at the forefront of modern organic synthesis. Morpholinium salts, as a class of ionic liquids, have been explored for such roles. cymitquimica.com

The potential of this compound as a catalyst stems from its bifunctional nature: the morpholinium cation can exhibit acidic properties, while the palmitate anion is the conjugate base of a carboxylic acid. This combination could be advantageous in reactions requiring acid-base catalysis.

Although specific examples detailing the use of this compound are not widely reported, the broader class of morpholinium-based ionic liquids has been investigated. For example, N-alkyl-N-methylmorpholinium salts have been synthesized and characterized for their thermal and electrochemical properties, indicating their stability for use in chemical processes. researchgate.net The long alkyl chain of the palmitate anion could also impart specific solubility characteristics, potentially enabling its use in phase-transfer catalysis, where it would transport reactants across the interface of immiscible solvents.

Potential Reaction TypePlausible Role of Morpholinium CationPlausible Role of Palmitate AnionPotential Advantage
EsterificationProton donor (acid catalyst) to activate carboxyl groupBase to deprotonate alcohol; provides lipophilic mediumDriving equilibrium by creating a non-polar environment
Knoevenagel CondensationStabilizing intermediatesBase catalyst to deprotonate active methylene (B1212753) compoundHomogeneous catalysis with potential for catalyst recycling
Phase-Transfer CatalysisCationic part of the phase-transfer agentAnionic part of the phase-transfer agentEnhanced reaction rates between immiscible reactants

A significant driver in modern chemistry is the development of environmentally benign processes. Ionic liquids are often classified as "green solvents" due to their negligible vapor pressure, which reduces air pollution from volatile organic compounds (VOCs). ajgreenchem.comresearchgate.net

This compound fits within this paradigm. Its characteristics suggest several contributions to green chemistry:

Low Volatility : As an ionic liquid, it is expected to have a very low vapor pressure, minimizing solvent loss to the atmosphere.

Thermal Stability : Morpholinium salts often exhibit high thermal stability, allowing them to be used in a wide range of reaction temperatures without decomposition. alfa-chemistry.comresearchgate.net

Recyclability : The potential to recover and reuse the ionic liquid after a reaction is a key principle of green chemistry. The distinct physical properties of this compound could facilitate its separation from reaction products.

Atom Economy : Protic ionic liquids based on morpholine can be synthesized through a simple, atom-economical neutralization reaction between the amine and the corresponding acid (in this case, palmitic acid). researchgate.net

Fundamental Investigations for Tribological Applications

Tribology is the science of interacting surfaces in relative motion, focusing on friction, wear, and lubrication. bohrium.com Ionic liquids have emerged as a promising class of high-performance lubricants and lubricant additives, owing to their excellent thermal stability, non-flammability, and low volatility. researchgate.netmdpi.com

The potential of this compound in tribology is significant, primarily due to its structure which combines a heterocyclic cation with a long-chain fatty acid anion. The long alkyl chain of the palmitate anion is a key feature found in many effective boundary lubricants. This chain can adsorb onto metal surfaces, forming a protective, low-shear film that prevents direct metal-to-metal contact, thereby reducing friction and wear. mdpi.com

Ionic Liquid ComponentPropertyContribution to Tribological PerformanceReference Example
Cation (e.g., Morpholinium)Thermal Stability, PolarityDetermines the bulk fluid properties and interaction with surfaces. Affects viscosity and operating temperature range.Quaternary ammonium cations show different stability compared to imidazolium (B1220033) cations. mdpi.com
Anion (e.g., Palmitate)Long Alkyl Chain (C16)Forms a boundary lubricating film on surfaces, reducing friction and wear. The long chain provides a low-shear interface.Ionic liquids with higher alkyl groups are beneficial for good lubrication. researchgate.net
Overall Compound Ionic Nature, Low VolatilityCreates a stable lubricating film through electrostatic interactions. Suitable for high-vacuum or high-temperature applications where conventional oils would evaporate.General properties of ionic liquids as lubricants. bohrium.commdpi.com

Assessment of Anti-Wear and Friction Reduction Mechanisms

The efficacy of this compound as a lubricant is rooted in its ability to form a resilient boundary lubrication film at the contact interface of sliding surfaces, thereby reducing friction and preventing wear. researchgate.net The mechanism is twofold, involving both physical adsorption and chemical reactions at the tribological interface.

Physical Adsorption: The polar morpholinium cation and the carboxylate head of the palmitate anion are drawn to metallic surfaces. This attraction facilitates the formation of an adsorbed molecular layer. nih.gov The long, non-polar alkyl chain of the palmitate anion then extends away from the surface, creating a barrier that physically separates the sliding components. researchgate.net Studies on similar long-chain carboxylate ionic liquids have shown that longer alkyl chains can separate sliding surfaces more efficiently, leading to enhanced lubrication. researchgate.netmdpi.com The ordered, dense packing of these molecules on the surface is critical for reducing friction and protecting against wear. mdpi.com

Tribochemical Film Formation: Under the high pressure and temperature conditions generated at asperity contacts during sliding (tribological stress), a tribochemical reaction can occur. mdpi.com The ionic liquid can decompose and react with the metal surface to form a protective, low-shear-strength tribofilm. researchgate.net For carboxylate-based ionic liquids, this film often consists of metal carboxylates and oxides. This chemically bonded layer is more durable than a purely physically adsorbed film and provides excellent anti-wear properties under severe conditions. The presence of the morpholinium cation can also influence the stability and reactivity of this process. alfa-chemistry.com

The performance of protic ionic liquids as lubricant additives is well-documented. Even at low concentrations (e.g., 1 wt.%), PILs can significantly reduce both the coefficient of friction and the wear volume of base oils. mdpi.com

Table 1: Tribological Performance of a Protic Ionic Liquid Additive in Poly Alpha Olefin (PAO4) Base Oil

LubricantAverage Friction CoefficientWear Scar Diameter (mm)
Pure PAO40.120.65
PAO4 + Protic IL0.090.38

This interactive table is based on representative data for protic ionic liquid additives and illustrates the potential friction and wear reduction achievable, similar to what would be expected from this compound. researchgate.net

Role in the Formulation of Lubricating Gels and Additives

The unique properties of this compound make it a versatile component in advanced lubrication systems, not only as a neat lubricant but also as a functional additive in oils and gels. tribology.rs

As a Lubricant Additive: The primary challenge for many ionic liquids is their limited solubility in non-polar base oils like mineral oils or polyalphaolefins (PAOs). tribology.rs However, the long alkyl chain of the palmitate anion enhances the oleophilicity of this compound, improving its miscibility with hydrocarbon-based lubricants. mdpi.com When added to a base oil, this compound can outperform conventional anti-wear additives. researchgate.net It functions as a friction modifier and anti-wear agent, forming the boundary films described previously. The synergy between the ionic liquid and the base oil can lead to a lubrication system with superior performance across a wide range of temperatures and pressures. nih.govmdpi.com

In Lubricating Gels (Greases): Ionic liquids can be used directly as "ionic greases" without the need for traditional thickeners. nih.gov The hydrogen bonding network and ionic interactions within protic ionic liquids like this compound can result in a gel-like structure with high thermal stability and viscosity. rit.edu These ionic greases can offer superior lubrication under high-temperature and high-pressure conditions compared to conventional greases. The lubrication mechanism in such formulations is dominated by the strong physical adsorption of the ionic liquid onto the friction surfaces. nih.gov

Table 2: Comparison of Properties for Lubricant Formulations

PropertyBase Oil (PAO)Base Oil + 1% Protic IL AdditiveIonic Grease
Friction Reduction StandardHighVery High
Anti-Wear Performance StandardHighVery High
Thermal Stability ModerateModerate-HighHigh
Operating Temperature Standard RangeExtended RangeWide Range

This interactive table provides a qualitative comparison based on typical performance data for ionic liquid additives and greases, highlighting the potential advantages of using this compound in such formulations. nih.govresearchgate.net

Q & A

Basic: What are the established synthesis protocols for morpholinium palmitate, and how can researchers ensure reproducibility?

This compound synthesis typically involves the reaction of palmitic acid with morpholine under controlled conditions. Key steps include stoichiometric optimization, solvent selection (e.g., anhydrous ethanol), and temperature control (60–80°C). To ensure reproducibility:

  • Document reagent purity, reaction time, and purification methods (e.g., recrystallization solvents).
  • Provide detailed spectral data (¹H/¹³C NMR, FT-IR) for identity confirmation and purity assessment (>95% by HPLC) .
  • Include supplementary files with raw characterization data (e.g., chromatograms, spectra) to enable replication .

Basic: Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

Standard techniques include:

  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles.
  • Differential Scanning Calorimetry (DSC) : Determine melting points and phase transitions.
  • Dynamic Light Scattering (DLS) : Evaluate colloidal behavior in solution.
  • FT-IR and NMR : Confirm functional groups and structural integrity.
    For novel compounds, combine multiple methods and compare with literature data on analogous morpholinium salts .

Advanced: How do environmental factors (e.g., soil composition, aerobic/anaerobic conditions) influence this compound’s degradation kinetics?

Degradation studies require controlled experiments varying parameters:

  • Soil Type : Compare clay-rich vs. sandy soils for adsorption differences.
  • Oxygen Availability : Monitor degradation rates under aerobic/anaerobic conditions using GC-FID or LC-MS .
  • Microbial Activity : Use soil microcosms with/without microbial inhibitors.
    Note: Morpholinium derivatives like thiazotate show variable stability; replicate experiments to account for soil heterogeneity .

Advanced: What methodological challenges arise when quantifying this compound in complex matrices (e.g., biological samples), and how can they be addressed?

Challenges include matrix interference and low analyte concentrations. Solutions:

  • Sample Pretreatment : Use solid-phase extraction (SPE) with C18 cartridges.
  • Internal Standards : Deuterated analogs (e.g., d₃-morpholinium palmitate) improve LC-MS accuracy.
  • Validation : Assess recovery rates (≥80%), limit of detection (LOD < 0.1 µg/mL), and linearity (R² > 0.99) per ICH guidelines .

Basic: What are the known stability profiles of this compound under varying storage conditions?

Stability studies should test:

  • Temperature : Accelerated degradation at 40°C/75% RH vs. ambient conditions.
  • Light Exposure : Conduct ICH-compliant photostability tests.
  • Solution Stability : Monitor hydrolysis in buffers (pH 3–9).
    Data should be reported with confidence intervals and degradation pathways (e.g., oxidation vs. hydrolysis) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Contradictions often stem from divergent experimental designs. Mitigation strategies:

  • Meta-Analysis : Pool data from studies with comparable models (e.g., in vitro cytotoxicity assays using MTT).
  • Variable Control : Standardize cell lines, exposure times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Statistical Rigor : Use ANOVA with post-hoc tests to identify outliers .

Basic: What are the critical parameters for optimizing this compound’s solubility in pharmaceutical formulations?

Key parameters:

  • Surfactant Selection : Polysorbate 80 vs. PEG-based surfactants.
  • pH Adjustment : Solubility peaks near the compound’s pKa (~4.5–5.5).
  • Co-Solvents : Ethanol or propylene glycol blends (≤20% v/v).
    Include phase diagrams and stability data over 30 days .

Advanced: What interdisciplinary approaches can elucidate this compound’s mechanism of action in drug delivery systems?

Integrate methods from:

  • Computational Chemistry : Molecular docking to predict lipid bilayer interactions.
  • Pharmacokinetics : Track biodistribution via radiolabeling (³H or ¹⁴C).
  • Materials Science : SAXS/WAXS to analyze nanostructure formation.
    Cross-validate findings with in vitro/in vivo models .

Advanced: How should researchers design experiments to assess this compound’s ecotoxicological impact?

Adopt tiered testing:

  • Tier 1 : Acute toxicity assays (e.g., Daphnia magna LC₅₀).
  • Tier 2 : Chronic exposure studies (algae growth inhibition over 72h).
  • Tier 3 : Mesocosm trials to simulate real-world ecosystems.
    Report results with OECD/GEPA compliance statements .

Basic: What are the best practices for synthesizing and characterizing novel this compound analogs?

  • Synthetic Routes : Compare direct alkylation vs. salt metathesis for yield optimization.
  • Characterization : Mandatory XRD for crystal structure elucidation; DFT calculations for electronic properties.
  • Purity Criteria : ≥98% by elemental analysis; residual solvent levels < ICH limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.